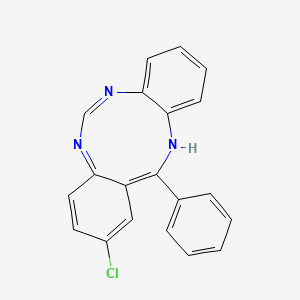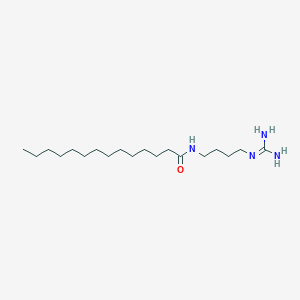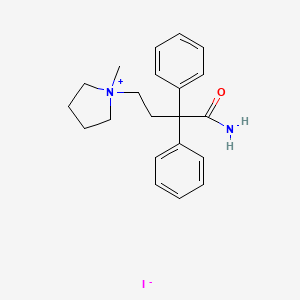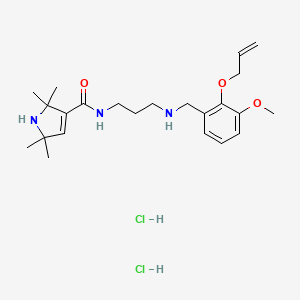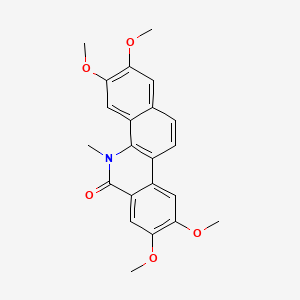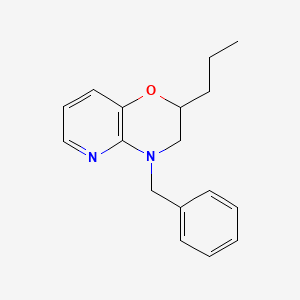
3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyrido ring fused with an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where halogenating agents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its fungicidal activity.
3,4-Dihydro-3-oxo-2H-1,4-benzoxazine: Investigated for its potassium channel opening properties.
Benzofuran derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial effects.
Uniqueness
3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine stands out due to its unique combination of a pyrido and oxazine ring, along with the presence of phenylmethyl and propyl groups
Propriétés
Numéro CAS |
88799-75-1 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
4-benzyl-2-propyl-2,3-dihydropyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C17H20N2O/c1-2-7-15-13-19(12-14-8-4-3-5-9-14)17-16(20-15)10-6-11-18-17/h3-6,8-11,15H,2,7,12-13H2,1H3 |
Clé InChI |
XDJYIFPMHXVFJT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CN(C2=C(O1)C=CC=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



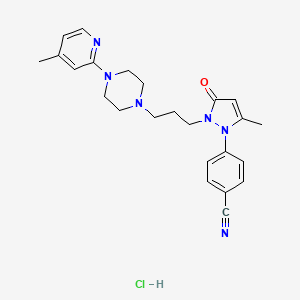
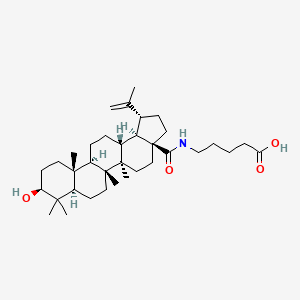
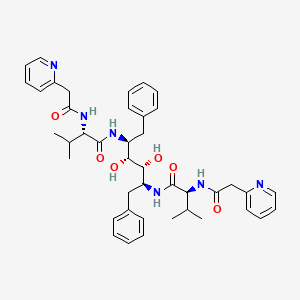
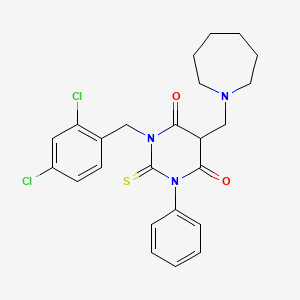
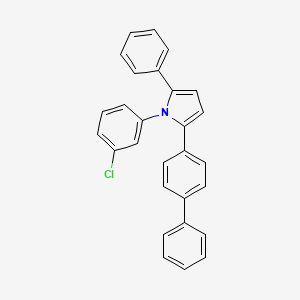
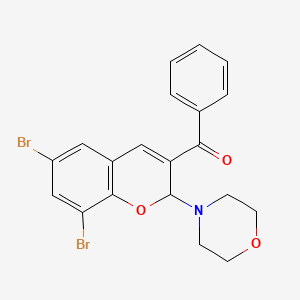
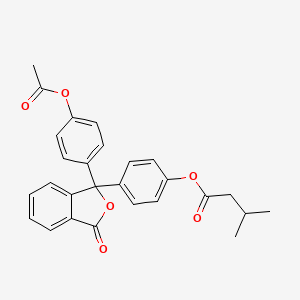
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
